molecular formula C11H13NO3 B3023957 N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide CAS No. 832108-47-1

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide

Cat. No.: B3023957
CAS No.: 832108-47-1
M. Wt: 207.23 g/mol
InChI Key: CMEHSQAUWFGBLA-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide is an organic compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a tetrahydrofuran ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)tetrahydro-2-furanacetamide
  • N-(4-hydroxyphenyl)tetrahydro-2-furanpropionamide
  • N-(4-hydroxyphenyl)tetrahydro-2-furanbutyramide

Uniqueness

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide is unique due to its specific combination of a hydroxyphenyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h3-6,10,13H,1-2,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHSQAUWFGBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388057
Record name N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832108-47-1
Record name N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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